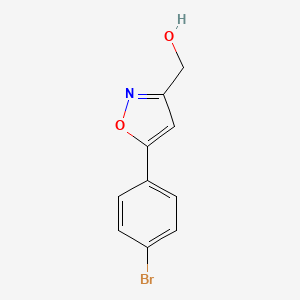

(5-(4-Bromophenyl)isoxazol-3-yl)methanol

Description

Contextualization within Isoxazole (B147169) Chemistry

Isoxazoles are a cornerstone of heterocyclic chemistry, with their derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The isoxazole ring itself is an aromatic system, yet it possesses a labile N-O bond that can be cleaved under certain conditions, making it a versatile synthetic intermediate. The synthesis of the isoxazole ring is often achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a method that allows for the controlled introduction of various substituents. The specific substitution pattern on the isoxazole ring, as seen in (5-(4-Bromophenyl)isoxazol-3-yl)methanol, is crucial in determining its chemical behavior and potential utility.

Structural Features and Reactive Sites of this compound

The Isoxazole Ring: This aromatic heterocycle is the central scaffold. The nitrogen and oxygen atoms influence the electron distribution within the ring, making certain positions susceptible to either electrophilic or nucleophilic attack. The inherent strain of the N-O bond also makes the ring susceptible to cleavage under reductive or basic conditions, offering a pathway to linear compounds.

The 4-Bromophenyl Group: The bromine atom on the phenyl ring is a versatile functional group. It can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. This makes the bromophenyl group a key site for molecular diversification.

The Hydroxymethyl Group: The primary alcohol functionality (-CH₂OH) is a reactive site for a range of transformations. It can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution reactions. This allows for the extension of the molecular structure from the 3-position of the isoxazole ring.

A summary of the key properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 640291-96-9 |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

Overview of Research Opportunities and Foundational Chemical Principles

The multifaceted nature of this compound opens up numerous avenues for chemical research. The presence of three distinct reactive sites allows for a modular approach to the synthesis of a diverse library of derivatives.

Research opportunities stemming from this compound include:

Medicinal Chemistry: The isoxazole core is a known pharmacophore. By modifying the bromophenyl and hydroxymethyl groups, novel compounds with potential therapeutic activities can be synthesized and screened. For instance, the bromine atom can be replaced with other functional groups to modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.

Materials Science: The rigid, aromatic structure of the isoxazole and phenyl rings suggests potential applications in the development of organic electronic materials. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Synthetic Methodology: The synthesis of this compound itself, likely via a regioselective [3+2] cycloaddition, presents an interesting case study in heterocyclic synthesis. Further research could focus on optimizing the synthetic route to this and related 3,5-disubstituted isoxazoles.

The foundational chemical principles at play in the chemistry of this compound include the principles of aromaticity and electrophilic/nucleophilic substitution, the mechanisms of transition-metal-catalyzed cross-coupling reactions, and the characteristic reactions of primary alcohols. A thorough understanding of these principles is essential for any researcher looking to exploit the synthetic potential of this versatile molecule.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural features and the known reactivity of its constituent parts provide a strong foundation for its exploration as a valuable chemical intermediate. The synthesis and reactivity of its isomer, (3-(4-Bromophenyl)-isoxazol-5-yl)methanol, has been reported, providing valuable insights into the general chemical behavior of such compounds. researchgate.net This isomeric study highlights the utility of the [3+2] cycloaddition of nitrile oxides to alkynes for constructing the core isoxazole structure and the subsequent reactivity of the functional groups. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

[5-(4-bromophenyl)-1,2-oxazol-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-5,13H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIPRZYWGPFTQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586430 | |

| Record name | [5-(4-Bromophenyl)-1,2-oxazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640291-96-9 | |

| Record name | [5-(4-Bromophenyl)-1,2-oxazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-(4-BROMOPHENYL)-3-ISOXAZOLYL)METHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 4 Bromophenyl Isoxazol 3 Yl Methanol

Precursor Synthesis and Functional Group Transformations

The successful synthesis of the target molecule is contingent on the efficient preparation of its constituent precursors. This involves the synthesis of a 4-bromophenyl-containing fragment and a three-carbon unit that will ultimately form the 3-hydroxymethyl-isoxazole portion of the molecule.

Synthesis of 4-Bromophenyl-Containing Building Blocks

A crucial precursor for introducing the 4-bromophenyl moiety is 4-bromobenzaldehyde (B125591) oxime. This compound serves as the direct precursor to the corresponding nitrile oxide required for the cycloaddition step.

The synthesis of 4-bromobenzaldehyde, the starting material for the oxime, can be achieved through various methods. One common laboratory preparation involves the free-radical bromination of 4-bromotoluene (B49008) to form 4-bromobenzal bromide, which is then hydrolyzed using calcium carbonate to yield 4-bromobenzaldehyde. guidechem.com Alternative routes include the oxidation of 4-bromotoluene with chromium trioxide in acetic anhydride. orgsyn.org

Once 4-bromobenzaldehyde is obtained, it is converted to 4-bromobenzaldehyde oxime. This is typically achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride in a suitable solvent, often in the presence of a base to neutralize the liberated HCl. guidechem.comchemicalbook.com For instance, a mixture of 4-bromobenzaldehyde and hydroxylamine hydrochloride in pyridine (B92270) can produce the desired oxime in high yield. researchgate.net Another reported method involves the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride and oxalic acid in acetonitrile (B52724) under reflux conditions. researchgate.net

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4-Bromotoluene | 1. Br₂, light 2. CaCO₃, H₂O | 4-Bromobenzaldehyde | 60-69 | orgsyn.org |

| 4-Bromobenzaldehyde | NH₂OH·HCl, Pyridine | 4-Bromobenzaldehyde oxime | High | researchgate.net |

| 4-Bromobenzaldehyde | NH₂OH·HCl, Oxalic Acid, CH₃CN | 4-Bromobenzaldehyde oxime | 95 | researchgate.net |

Preparation of 3-Hydroxymethyl-Containing Precursors

The 3-hydroxymethyl group of the target molecule is introduced using a precursor that participates in the isoxazole (B147169) ring-forming reaction. Propargyl alcohol and its derivatives are the most common precursors for this purpose when employing a nitrile oxide-alkyne cycloaddition strategy.

Propargyl alcohol itself is a readily available starting material. However, for more complex syntheses or to improve solubility and reactivity, functionalized propargyl alcohols can be prepared. These syntheses often involve the addition of an acetylide to a carbonyl compound. For example, terminal alkynes can be added to aldehydes in the presence of a catalyst, such as a combination of a zinc(II) salt and a chiral ligand like (+)-N-methylephedrine, to produce chiral propargyl alcohols. organic-chemistry.org Transition metals like ruthenium and gold can also catalyze the functionalization of propargyl alcohols. researchgate.netthieme-connect.comchemrxiv.org

For the nitrile oxide-olefin cycloaddition route, a suitable precursor would be an allyl alcohol derivative. Allyl alcohol itself can be used, but often the hydroxyl group is protected to prevent side reactions during the cycloaddition. Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES) ethers. The protection can be achieved by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole.

Isoxazole Ring Formation Strategies

The central step in the synthesis of (5-(4-Bromophenyl)isoxazol-3-yl)methanol is the construction of the isoxazole ring. The most prevalent and versatile method for this is the 1,3-dipolar cycloaddition reaction. chesci.comwikipedia.orgnih.govfrontiersin.org

1,3-Dipolar Cycloaddition Routes to the Isoxazole Core

1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.orgnih.gov In the context of isoxazole synthesis, the 1,3-dipole is a nitrile oxide, which reacts with either an alkyne or an alkene as the dipolarophile. researchgate.net

The reaction of a nitrile oxide with an alkyne is a direct and efficient method for the synthesis of isoxazoles. researchgate.net In this approach, 4-bromobenzonitrile (B114466) oxide, generated in situ from 4-bromobenzaldehyde oxime, undergoes a [3+2] cycloaddition with propargyl alcohol. This reaction directly installs the 4-bromophenyl group at the 5-position and the hydroxymethyl group at the 3-position of the isoxazole ring.

The in situ generation of the nitrile oxide from the corresponding oxime is typically achieved through oxidation. A variety of oxidizing agents can be employed, including sodium hypochlorite (B82951) (bleach) or cerium ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net A recent study on the synthesis of the isomeric compound, (3-(4-bromophenyl)isoxazol-5-yl)methanol, utilized CAN as a catalyst for the [3+2] cycloaddition of 4-bromobenzaldehyde oxime with propargyl alcohol, highlighting the utility of this approach. researchgate.net The reaction proceeds under mild and sustainable conditions. sciety.org

| 1,3-Dipole Precursor | Dipolarophile | Oxidant/Catalyst | Product | Reference |

| 4-Methylbenzaldehyde oxime | Propargyl alcohol | Sodium hypochlorite | (3-(p-tolyl)isoxazol-5-yl)methanol | biolmolchem.com |

| 4-Bromobenzaldehyde oxime | Propargyl alcohol | Cerium Ammonium Nitrate (CAN) | (3-(4-Bromophenyl)isoxazol-5-yl)methanol | researchgate.net |

It is important to note that the regioselectivity of the cycloaddition between an unsymmetrical alkyne and a nitrile oxide can lead to a mixture of isomers. However, in the case of terminal alkynes like propargyl alcohol, the reaction often proceeds with high regioselectivity.

An alternative strategy for the synthesis of the isoxazole core involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene, which yields an isoxazoline (B3343090) intermediate. nih.gov Subsequent oxidation of the isoxazoline provides the aromatic isoxazole.

For the synthesis of this compound, this would involve the reaction of 4-bromobenzonitrile oxide with an allyl alcohol derivative. To prevent interference from the hydroxyl group, it is often protected, for example, as a silyl ether. The cycloaddition would produce a 3-(hydroxymethyl)-4,5-dihydroisoxazole (isoxazoline) derivative.

The regiochemistry of the nitrile oxide cycloaddition to mono-substituted alkenes generally results in the formation of the 5-substituted isoxazoline. beilstein-journals.org Thus, the reaction of 4-bromobenzonitrile oxide with a protected allyl alcohol would be expected to yield the desired 5-(4-bromophenyl)-3-(protected-hydroxymethyl)isoxazoline.

The final step in this sequence is the aromatization of the isoxazoline ring to the isoxazole. This oxidation can be achieved using various reagents. Care must be taken to choose an oxidizing agent that does not affect other functional groups in the molecule, such as the hydroxymethyl group. After oxidation, the protecting group on the hydroxyl function is removed to yield the final product.

Transition Metal-Catalyzed Isoxazole Annulation Methods

Transition metal catalysis provides powerful and efficient pathways for the construction of isoxazole rings, offering high regioselectivity and tolerance for a wide range of functional groups. rsc.org Catalysts based on copper and palladium are particularly prominent in these annulation strategies.

Copper catalysts are widely employed for the synthesis of isoxazoles, often through [3+2] cycloaddition reactions or oxidative cyclization pathways. thieme-connect.com A common and effective strategy involves the one-pot oxidation and cyclization of propargylamines. In this approach, a propargylamine (B41283) is first oxidized to the corresponding oxime intermediate, which then undergoes an intramolecular cyclization mediated by a copper(I) salt, such as copper(I) chloride (CuCl), to form the isoxazole ring. acs.orgorganic-chemistry.org This method is advantageous for its operational simplicity and compatibility with various functional groups. organic-chemistry.org For the synthesis of a precursor to this compound, this could involve the cyclization of a propargylamine bearing either the 4-bromophenyl or a protected hydroxymethyl precursor moiety.

Another significant copper-catalyzed route is the cascade cyclization–migration process of O-arylmethyl alkynyl oxime ethers. This atom-economical method, often catalyzed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), proceeds via an intramolecular addition of the oxime to the alkyne, followed by a 1,3-migration to yield highly substituted isoxazoles. acs.org

Table 1: Examples of Copper-Catalyzed Isoxazole Synthesis Reactions

| Precursor Type | Catalyst | Key Conditions | Product Type | Ref. |

|---|---|---|---|---|

| Propargylamines | CuCl | m-CPBA (oxidant), EtOAc, r.t. to 80 °C | 3,5-Disubstituted Isoxazoles | acs.orgorganic-chemistry.org |

| O-Arylmethyl Alkynyl Oxime Ethers | Cu(OTf)₂ | Chlorobenzene, Reflux | 3,4,5-Trisubstituted Isoxazoles | acs.org |

Palladium catalysis offers robust and versatile methods for assembling complex heterocyclic systems, including the isoxazole scaffold. rsc.org A notable pathway is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. This process can be initiated to form 4-haloisoxazoles, which are versatile intermediates for further functionalization. nih.gov These halogenated isoxazoles can readily participate in subsequent palladium-catalyzed cross-coupling reactions to introduce a variety of substituents. nih.gov

Furthermore, palladium catalysts are instrumental in sequential reactions that build complex polycyclic isoxazoles. For instance, an isoxazole ring can be first formed via a copper-catalyzed 1,3-dipolar cycloaddition, followed by a palladium-catalyzed intramolecular C-H arylation to construct fused ring systems. bohrium.comresearchgate.net This highlights the synergy between different metal catalysts in multi-step synthetic sequences.

Table 2: Examples of Palladium-Mediated Isoxazole Synthesis Reactions

| Precursor Type | Catalyst / Reagent | Key Conditions | Product Type | Ref. |

|---|---|---|---|---|

| 2-Alkyn-1-one O-Methyl Oximes | ICl / PdCl₂ | ICl for cyclization; PdCl₂ for subsequent Suzuki coupling | 3,4,5-Trisubstituted Isoxazoles | nih.gov |

Metal-Free and Green Chemistry Approaches for Isoxazole Synthesis

In alignment with the principles of green chemistry, significant research has focused on developing metal-free and environmentally benign methods for isoxazole synthesis. These approaches aim to reduce reliance on potentially toxic and costly metal catalysts and minimize waste generation. rsc.org

A prominent metal-free strategy is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. The required nitrile oxide is typically generated in situ from an aldoxime using a mild oxidizing agent. Green oxidants such as oxone (a potassium triple salt) in aqueous media provide an environmentally friendly option. rsc.org Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also promote the regioselective synthesis of isoxazoles from aldoximes without the need for a metal catalyst. rsc.orgrsc.orgresearchgate.net

The application of non-conventional energy sources, such as ultrasonic irradiation, has emerged as a powerful green chemistry tool. mdpi.compreprints.orgnih.gov Sonochemistry can accelerate reaction rates, improve yields, and reduce reaction times for isoxazole synthesis, often allowing for the use of green solvents like water or ethanol-water mixtures. mdpi.comnih.govresearchgate.net For example, the one-pot, three-component reaction of an aldehyde, hydroxylamine hydrochloride, and an alkyne can be efficiently conducted under ultrasound, minimizing energy consumption and by-product formation. mdpi.com

Table 3: Examples of Metal-Free and Green Synthetic Approaches to Isoxazoles

| Method | Reagents/Conditions | Solvent | Key Features | Ref. |

|---|---|---|---|---|

| DBU-Promoted Cycloaddition | Aldoxime, Alkyne, NCS, DBU | Dichloromethane | Metal-free, efficient for 3,5-disubstituted isoxazoles | rsc.orgrsc.org |

| Oxidation with Oxone | Aldoxime, Alkene, Oxone | Water | Aqueous medium, environmentally benign oxidant | rsc.org |

| Ultrasound-Assisted Synthesis | Aldehyde, Hydroxylamine, Alkyne, CAN | Water | Rapid reaction times, high yields, green solvent | mdpi.compreprints.org |

Post-Cyclization Functionalization of the Isoxazole Scaffold

While it is common to construct the this compound framework from building blocks that already contain the necessary substituents (e.g., 4-bromobenzaldehyde oxime and propargyl alcohol), the target molecule can also be synthesized via functionalization of a pre-formed isoxazole ring. biolmolchem.com This approach allows for late-stage diversification to create analogues.

Introduction of the 4-Bromophenyl Moiety via Cross-Coupling or Electrophilic Aromatic Substitution on Isoxazole Derivatives

The introduction of the 4-bromophenyl group onto an existing isoxazole ring at the C5 position can be effectively achieved using transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for this transformation. mdpi.commdpi.com This strategy would involve the reaction of a 5-haloisoxazole derivative, such as (5-bromo-isoxazol-3-yl)methanol (with the hydroxyl group potentially protected), with (4-bromophenyl)boronic acid. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like potassium carbonate. researchgate.netyoutube.comnih.gov This approach offers a reliable route for forming the crucial C-C bond between the isoxazole and the bromophenyl ring.

Alternatively, though less common, electrophilic aromatic substitution on the isoxazole ring could be considered. Isoxazoles are electron-deficient heterocycles, making them generally resistant to electrophilic attack. When such reactions do occur, they typically favor the C4 position and often require harsh conditions. Therefore, the selective introduction of a bromine atom or a larger 4-bromophenyl group at the C5 position of an unsubstituted or 3-substituted isoxazole via electrophilic substitution is synthetically challenging and not a preferred route.

Derivatization to the 3-Hydroxymethyl Group

The 3-hydroxymethyl group of the target compound can be installed via the reduction of a suitable precursor functional group at the C3 position of the (5-(4-bromophenyl)isoxazole scaffold. A common and efficient strategy involves the synthesis of an isoxazole-3-carboxylate ester, such as ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate.

This ester intermediate can be readily reduced to the corresponding primary alcohol using standard reducing agents. researchgate.net Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) is highly effective for this transformation. Alternatively, for substrates sensitive to harsh reducing agents, other reagents like sodium borohydride (B1222165) (NaBH₄) in combination with a promoter, or diisobutylaluminium hydride (DIBAL-H) could be employed. This reduction step is typically high-yielding and provides a direct pathway to the final this compound product from a stable carboxylate precursor. researchgate.net

The synthesis of this compound is primarily achieved through a multi-step process centered around the construction of the core isoxazole ring. The most prevalent and versatile method for forming the 3,5-disubstituted isoxazole scaffold is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. To obtain the specific regioisomer this compound, the synthetic strategy involves the cycloaddition of 1-bromo-4-ethynylbenzene (B14332) with a nitrile oxide precursor bearing a functional group that can be subsequently converted to a hydroxymethyl group.

Two primary pathways have been established, differing in the nature of the immediate precursor to the final alcohol: an ester or an aldehyde.

Route A: Synthesis via an Ester Precursor

This route involves the synthesis of an intermediate, ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate, which is then reduced to the target alcohol.

Formation of the Isoxazole Ring: The key step is the 1,3-dipolar cycloaddition of 1-bromo-4-ethynylbenzene with a nitrile oxide generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate. The nitrile oxide, ethyl 2-oximidoacetate, is typically formed in the reaction mixture by treating the chloro-oxime with a mild base, such as triethylamine (B128534) or sodium carbonate. The cycloaddition proceeds to form the stable isoxazole ring.

Reduction of the Ester: The resulting ester, ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate, is then reduced to this compound. This transformation is commonly accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).

Route B: Synthesis via an Aldehyde Precursor

Alternatively, the synthesis can proceed through a carbaldehyde intermediate, which is subsequently reduced.

Formation of the Isoxazole Ring: This pathway utilizes the same alkyne, 1-bromo-4-ethynylbenzene. However, the nitrile oxide partner is generated from a precursor like 2-chloro-2-oxoacetaldehyde oxime. The cycloaddition reaction yields the intermediate 5-(4-bromophenyl)isoxazole-3-carbaldehyde.

Reduction of the Aldehyde: The aldehyde group is then reduced to a primary alcohol. This reduction is typically achieved under milder conditions than the ester reduction, using reagents such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol.

The table below summarizes the reactants and typical reagents for these synthetic pathways.

| Route | Key Intermediate | Alkyne Reactant | Nitrile Oxide Precursor | Reduction Reagent |

| A | Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate | 1-bromo-4-ethynylbenzene | Ethyl 2-chloro-2-(hydroxyimino)acetate | Lithium aluminum hydride (LiAlH₄) |

| B | 5-(4-bromophenyl)isoxazole-3-carbaldehyde | 1-bromo-4-ethynylbenzene | 2-chloro-2-oxoacetaldehyde oxime | Sodium borohydride (NaBH₄) |

Comparative Analysis of Synthetic Routes: Efficiency and Scalability

| Parameter | Route A (via Ester) | Route B (via Aldehyde) |

| Starting Materials | Precursors for nitrile oxide (e.g., ethyl 2-chloro-2-(hydroxyimino)acetate) are commercially available. | Aldehyde-derived nitrile oxide precursors can be less stable or accessible. |

| Reaction Conditions | Reduction with LiAlH₄ requires strictly anhydrous conditions and careful handling. | Reduction with NaBH₄ is operationally simpler and uses safer solvents. |

| Yields | Cycloaddition yields are generally good. The reduction step is typically high-yielding. | Cycloaddition yields may vary. Aldehyde reduction is also very efficient. |

| Purification | Chromatographic purification is often required for both the intermediate and final product. | Purification methods are similar to Route A. |

| Scalability | Considered highly scalable. The primary challenge is the safe handling of LiAlH₄ on a large scale. | Potentially scalable, with the advantage of a milder final reduction step. Availability of the nitrile oxide precursor may be a limiting factor. |

Efficiency:

Scalability:

For large-scale industrial synthesis, both routes present viable options, though with different considerations.

Route A: The primary challenge for scaling up this route is the use of lithium aluminum hydride. LiAlH₄ is highly reactive and pyrophoric, requiring specialized equipment and stringent safety protocols for large-scale operations. However, the starting materials are readily available, making it an attractive option if the necessary handling capabilities are in place.

Route B: This route benefits from a safer reduction step, which simplifies the process at a larger scale. The main consideration for scalability would be the cost and commercial availability of the specific aldehyde-derived nitrile oxide precursor. If this precursor can be sourced or synthesized economically, Route B might be preferred for its operational simplicity and enhanced safety profile in the final step.

Chemical Reactivity and Transformation Studies of 5 4 Bromophenyl Isoxazol 3 Yl Methanol

Reactions Involving the Bromine Moiety

The bromine atom on the 4-position of the phenyl ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is predominantly exploited through transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds with high efficiency and selectivity. For (5-(4-Bromophenyl)isoxazol-3-yl)methanol, these reactions provide a straightforward route to modify the phenyl ring, leading to compounds with potentially interesting biological or material properties.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron reagent with an organic halide. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in the surveyed literature, the general applicability of this reaction to aryl bromides suggests its feasibility. In a typical reaction, the bromophenyl group would react with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl structure. The reaction conditions, such as the choice of catalyst, ligand, base, and solvent, would be crucial for achieving high yields and would likely require optimization for this specific substrate.

Hypothetical Reaction Scheme for Suzuki-Miyaura Coupling:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Data not available |

| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 90 | Data not available |

This table represents typical conditions for Suzuki-Miyaura couplings and is for illustrative purposes as specific data for the target compound was not found.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction would introduce an alkynyl group at the 4-position of the phenyl ring of this compound. Such alkynylated isoxazoles could serve as precursors for more complex heterocyclic systems or as building blocks in materials science. The success of the Sonogashira coupling is often dependent on the exclusion of oxygen and the choice of amine base.

Hypothetical Reaction Scheme for Sonogashira Coupling:

| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | Data not available |

| Pd(OAc)₂/PPh₃ | CuI | Diisopropylamine | DMF | 80 | Data not available |

This table represents typical conditions for Sonogashira couplings and is for illustrative purposes as specific data for the target compound was not found.

The Heck coupling reaction involves the palladium-catalyzed reaction of an aryl halide with an alkene to form a substituted alkene. This would allow for the introduction of a vinyl group onto the phenyl ring of the isoxazole (B147169) derivative. The regioselectivity and stereoselectivity of the Heck reaction are important considerations, with the trans-isomer typically being the major product.

Hypothetical Reaction Scheme for Heck Coupling:

| Pd Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile (B52724) | 100 | Data not available |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | 120 | Data not available |

This table represents typical conditions for Heck couplings and is for illustrative purposes as specific data for the target compound was not found.

The Negishi coupling utilizes an organozinc reagent, while the Stille coupling employs an organostannane reagent to couple with an organic halide. Both are powerful palladium-catalyzed methods for C-C bond formation and could be applied to this compound. The Negishi coupling often exhibits high functional group tolerance, while Stille coupling is known for its mild reaction conditions.

Hypothetical Reaction Scheme for Negishi Coupling:

Hypothetical Reaction Scheme for Stille Coupling:

| Coupling Type | Pd Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| Negishi | Pd(dppf)Cl₂ | dppf | THF | 65 | Data not available |

| Stille | Pd(PPh₃)₄ | PPh₃ | Toluene | 110 | Data not available |

This table represents typical conditions for Negishi and Stille couplings and is for illustrative purposes as specific data for the target compound was not found.

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires strong activation by electron-withdrawing groups and a potent nucleophile. The bromophenyl moiety in this compound is not strongly activated towards SNAr. The isoxazole ring itself is electron-withdrawing, but its effect at the para-position of the phenyl ring may not be sufficient to facilitate SNAr reactions under standard conditions. Consequently, direct displacement of the bromine atom by common nucleophiles is generally not a favored reaction pathway for this compound without the use of specific catalysts (e.g., copper-catalyzed Ullmann-type reactions) or under harsh reaction conditions.

Reductive Debromination Reactions

The bromine atom on the phenyl ring of this compound can be removed through reductive debromination. This transformation is a common strategy in organic synthesis to introduce a hydrogen atom in place of a halogen. Catalytic hydrogenation is a widely employed method for this purpose. Bromo substituents on aromatic rings can be effectively removed under neutral conditions using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source. biolmolchem.com Generally, the reduction of aryl bromides is faster and requires less catalyst than the corresponding aryl chlorides. biolmolchem.com This selectivity allows for the preferential debromination in the presence of other functional groups like nitro, chloro, cyano, keto, or carboxylic acid groups. biolmolchem.comnih.gov

Various catalytic systems have been developed for the efficient dehalogenation of aryl halides. These often involve palladium catalysts in combination with a hydride source. For instance, palladium complexes with specialized ligands, such as ylide-substituted phosphines (YPhos), can effect dehalogenation under mild conditions using ethanol as the hydride source. organic-chemistry.org Another approach utilizes an imidazolium salt/palladium/base system, where strong bases with β-hydrogens act as the hydrogen source. reddit.com Environmentally friendly methods have also been developed, using micellar nanoreactors in water at room temperature with a palladium catalyst and a mild hydride source like sodium borohydride (B1222165). acs.org

| Catalyst System | Hydride/Hydrogen Source | Solvent/Conditions | Key Features | Citation |

|---|---|---|---|---|

| 10% Pd/C | H₂ gas | Neutral conditions | Selective for bromides over other functional groups. | biolmolchem.com |

| Pd complexes with YPhos ligands | Ethanol | MeTHF, mild conditions | Effective for chloro- and polyhalogenated compounds. | organic-chemistry.org |

| Pd(dba)₂ / SIMes·HCl | Strong bases with β-hydrogens | - | Efficient for aryl chlorides and bromides. | reddit.com |

| Pd[P(t-Bu)₃]₂ (Fu's catalyst) | NaBH₄ | Water with 'Nok' surfactant, room temperature | Environmentally friendly process with recyclable medium. | acs.org |

| Pd–phosphite catalyst | - | Requires weak bases (e.g., Cs₂CO₃) | Tolerates a wide range of functional groups. | researchgate.net |

Reactions Involving the Methanol (B129727) Moiety

The primary alcohol functionality in this compound is a versatile site for various chemical transformations, including oxidation, esterification, etherification, and halogenation.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol group of this compound can be oxidized to form the corresponding aldehyde, (5-(4-bromophenyl)isoxazol-3-yl)carbaldehyde, or further to the carboxylic acid, 5-(4-bromophenyl)isoxazole-3-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are typically used for the selective oxidation of primary alcohols to aldehydes. In the synthesis of related trisubstituted isoxazoles, an alcohol intermediate was successfully oxidized to the corresponding aldehyde, which was then used in a subsequent Wittig reaction. nih.gov

For the oxidation of primary alcohols to carboxylic acids, a variety of reagents can be employed. A chromium(VI) oxide-catalyzed oxidation using periodic acid (H₅IO₆) in wet acetonitrile is an efficient method that provides carboxylic acids in high yields. organic-chemistry.org Another effective and environmentally friendly oxidant is Oxone (a potassium triple salt), which can convert aldehydes to carboxylic acids in dimethylformamide (DMF). mdma.ch This method is simple and does not require the rigorous exclusion of air or moisture. mdma.ch Furthermore, iron nitrate (B79036)/TEMPO-catalyzed systems using oxygen or air as the oxidant offer a sustainable approach to alcohol oxidation at room temperature. organic-chemistry.org

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. A notable example is the Fischer esterification of (3-(4-bromophenyl)-isoxazol-5-yl)methanol with isobutyric acid, using sulfuric acid as a catalyst, to yield (3-(4-bromophenyl)-isoxazol-5-yl)methyl isobutyrate. researchgate.net This reaction is reversible, and using an excess of the carboxylic acid or removing water can drive the equilibrium towards the ester product. researchgate.net

Etherification can also be achieved at the methanol moiety. The Mitsunobu reaction, for instance, has been used to synthesize ethers from similar isoxazole-containing alcohols. nih.gov This reaction typically involves treating the alcohol with a nucleophile (like a phenol or a thiol) in the presence of triphenylphosphine and an azodicarboxylate. nih.gov For the specific synthesis of methyl or ethyl ethers, a chemoselective method using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol can be employed. This method is particularly useful as it selectively targets benzylic alcohols over other types of hydroxyl groups. organic-chemistry.org

| Reaction Type | Reagents | Product Type | Key Features | Citation |

|---|---|---|---|---|

| Fischer Esterification | Isobutyric acid, H₂SO₄ | Ester | Direct reaction with a carboxylic acid. | researchgate.net |

| Mitsunobu Reaction | Hydroxy- or mercaptobenzoate, PPh₃, DEAD/DIAD | Ether or Thioether | Versatile for forming C-O and C-S bonds. | nih.gov |

| Chemoselective Etherification | TCT, DMSO, in MeOH or EtOH | Methyl or Ethyl Ether | Selective for benzylic-type alcohols. | organic-chemistry.org |

Halogenation of the Alcohol Functionality

The hydroxyl group of this compound can be substituted by a halogen atom, typically chlorine or bromine, to form a more reactive intermediate. This transformation is useful for subsequent nucleophilic substitution reactions. A common reagent for converting primary alcohols to chlorides is thionyl chloride (SOCl₂). Research has shown that (5-arylisoxazol-3-yl)arylmethanols react with thionyl chloride to produce the corresponding (1,2-azol-3-yl)arylchloromethanes in high yields. researchgate.net The resulting chloromethyl derivative is susceptible to nucleophilic attack, allowing for the introduction of various functional groups such as amines (e.g., benzylamine, morpholine) or alkoxy groups. researchgate.net

Dehydration and Elimination Reactions

The dehydration of primary alcohols typically requires acidic conditions and elevated temperatures. For this compound, an intramolecular dehydration to form a methylene-isoxazole is unlikely. However, an intermolecular dehydration to form a bis((5-(4-bromophenyl)isoxazol-3-yl)methyl) ether could potentially be achieved under acidic catalysis, similar to the industrial production of dimethyl ether from methanol. mdpi.com This reaction is favored at lower temperatures, while at higher temperatures, the formation of by-products may occur. mdpi.com The presence of strong acid sites on a catalyst can promote the formation of by-products and carbon deposits. mdpi.com

Reactivity of the Isoxazole Ring System

The isoxazole ring is an aromatic heterocycle, but its reactivity is influenced by the presence of the nitrogen and oxygen atoms, which create regions of differing electron density. The ring can undergo electrophilic substitution and, under certain conditions, ring-opening reactions.

Electrophilic substitution on the isoxazole ring generally occurs at the C4 position, which is the most electron-rich carbon atom. reddit.comchempedia.info This is in contrast to the C3 and C5 positions, which are adjacent to the electronegative oxygen and nitrogen atoms, respectively. Various electrophilic cyclization methods have been developed to synthesize 4-halo- or 4-seleno-isoxazoles, which can then be further functionalized using palladium-catalyzed cross-coupling reactions. organic-chemistry.orgacs.orgnih.gov

The isoxazole ring can also undergo ring-opening reactions, often promoted by transition metals or specific reagents. These reactions can be a powerful tool for synthesizing other heterocyclic systems or functionalized open-chain compounds. researchgate.net For example, a palladium-catalyzed domino reaction involving a Suzuki coupling with an isoxazole-4-boronic acid pinacol ester leads to the fragmentation of the isoxazole ring to produce arylacetonitriles. In some cases, nucleophilic attack can lead to the ring opening of the isoxazole moiety. For instance, 5-nitroisoxazoles are susceptible to nucleophilic aromatic substitution (SNAr) at the C5 position, where the nitro group is displaced by a nucleophile. nih.gov

Ring-Opening Reactions and Rearrangements

The isoxazole ring in 3,5-disubstituted derivatives can undergo cleavage under various conditions, most notably through reductive processes. These reactions are of significant interest as they can unmask other functional groups, providing a pathway to diverse molecular scaffolds.

Reductive ring-opening of the isoxazole core is a well-documented transformation. For instance, the N-O bond of the isoxazole ring is susceptible to cleavage under reductive conditions. A notable example is the reductive ring opening of the anticoagulant drug razaxaban, which contains a 1,2-benzisoxazole structure. This process was identified as a major metabolic clearance pathway in rats and dogs, leading to the formation of a benzamidine metabolite. The reaction is catalyzed by NADH-dependent reductases in the liver and can also be facilitated by intestinal microflora nih.gov.

In a laboratory setting, various reagents can effect the reductive cleavage of the isoxazole ring. Molybdenum hexacarbonyl, Mo(CO)₆, has been employed for the reductive ring opening of 3,5-bis(2-arylethenyl)isoxazoles. This reaction, followed by acidic hydrolysis, transforms the isoxazole ring into a β-diketone moiety, providing a novel route to curcumin derivatives researchgate.net. This transformation highlights the utility of the isoxazole ring as a masked 1,3-dicarbonyl equivalent.

The following table summarizes conditions for the reductive ring opening of isoxazole derivatives:

| Reagent/Condition | Substrate Type | Product | Reference |

| NADH-dependent reductases | 1,2-Benzisoxazole | Benzamidine derivative | nih.gov |

| Molybdenum hexacarbonyl [Mo(CO)₆], then acid hydrolysis | 3,5-bis(2-arylethenyl)isoxazoles | β-Diketone | researchgate.net |

Electrophilic and Nucleophilic Attack on the Isoxazole Ring

The electronic nature of the isoxazole ring, characterized by the electronegativity of the nitrogen and oxygen atoms, influences its susceptibility to electrophilic and nucleophilic attack. Generally, the ring is considered electron-deficient, which makes it prone to attack by nucleophiles, often resulting in ring cleavage. Conversely, electrophilic attack on the isoxazole ring itself is less common unless activated by electron-donating substituents.

An example of an electrophilic attack leading to ring transformation is the ring-opening fluorination of isoxazoles. Treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® can lead to fluorination followed by deprotonation and subsequent N-O bond cleavage, yielding tertiary fluorinated carbonyl compounds researchgate.net. This reaction demonstrates that electrophilic attack can initiate a cascade that results in the opening of the isoxazole ring.

While direct nucleophilic substitution on the isoxazole ring of this compound is not extensively documented, the general reactivity of isoxazoles suggests that nucleophilic attack is a plausible degradation pathway. The electron-deficient nature of the ring makes it susceptible to attack, particularly at the C3 and C5 positions. Such attacks can lead to ring opening and the formation of various acyclic products. The stability of the isoxazole ring can be influenced by the pH of the medium, with both acidic and basic conditions potentially promoting degradation through nucleophilic attack by water or hydroxide ions.

Stability and Degradation Pathways of the Isoxazole Core

The stability of the isoxazole core in this compound is a critical factor in its potential applications. The degradation of the isoxazole ring can proceed through various pathways, including metabolic processes and chemical hydrolysis under different pH conditions.

As mentioned previously, reductive ring opening represents a significant metabolic degradation pathway for isoxazole-containing compounds nih.gov. This enzymatic process highlights the in vivo lability of the N-O bond.

Chemical degradation can also occur under aqueous conditions. The hydrolysis of isoxazole derivatives can be catalyzed by both acid and base. The specific pathway and products of hydrolysis depend on the substitution pattern of the isoxazole ring and the reaction conditions. For instance, the degradation of some isoxazole-containing compounds has been shown to be pH-dependent, with increased degradation rates at both low and high pH values.

The following table outlines potential degradation pathways for the isoxazole core:

| Degradation Pathway | Conditions | Resulting Products |

| Reductive Metabolism | In vivo (e.g., liver enzymes) | Ring-opened amidine derivatives |

| Electrophilic Attack | Electrophilic reagents (e.g., Selectfluor®) | Ring-opened fluorinated carbonyls |

| Acid/Base Hydrolysis | Aqueous acid or base | Various acyclic compounds |

Advanced Spectroscopic and Structural Elucidation of 5 4 Bromophenyl Isoxazol 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete atomic connectivity and gain insights into the molecule's spatial arrangement.

One-dimensional NMR provides the initial and most direct information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of (5-(4-Bromophenyl)isoxazol-3-yl)methanol is expected to show distinct signals corresponding to each unique proton environment. The protons on the 4-bromophenyl ring typically appear as a pair of doublets (an AA'BB' system) in the aromatic region (δ 7.6-7.8 ppm). The single proton on the isoxazole (B147169) ring (H4) is anticipated to resonate as a sharp singlet further upfield (around δ 6.8 ppm), characteristic of its position on the electron-rich heterocycle. rsc.org The methylene (B1212753) protons (-CH₂OH) adjacent to the isoxazole ring would appear as a singlet around δ 4.8 ppm. researchgate.net The hydroxyl proton (-OH) signal is typically a broad singlet whose chemical shift can vary depending on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms. The spectrum would show ten distinct signals. Key resonances include the isoxazole ring carbons (C3, C4, and C5), which are expected in the range of δ 100-172 ppm. rsc.org The carbon of the hydroxymethyl group (-CH₂OH) would likely appear around δ 56-60 ppm. The carbons of the 4-bromophenyl ring would be observed in the aromatic region (δ 120-135 ppm), with the carbon attached to the bromine atom (C-Br) appearing at a distinct chemical shift. researchgate.net

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can directly probe the nitrogen environment within the isoxazole ring. This technique can be used to distinguish between isomers and to study electronic effects within the heterocyclic system. mdpi.com The nitrogen chemical shift provides a sensitive measure of the local electronic structure. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isoxazole H4 | ~ 6.8 (s, 1H) | ~ 100 |

| -CH₂OH | ~ 4.8 (s, 2H) | ~ 56 |

| -OH | Variable (br s, 1H) | - |

| Aromatic CH (ortho to Br) | ~ 7.7 (d, 2H) | ~ 132 |

| Aromatic CH (meta to Br) | ~ 7.6 (d, 2H) | ~ 128 |

| Isoxazole C3 | - | ~ 171 |

| Isoxazole C5 | - | ~ 163 |

| Aromatic C-Br | - | ~ 125 |

| Aromatic C-Isoxazole | - | ~ 127 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would primarily confirm the coupling between the adjacent aromatic protons on the 4-bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). princeton.edu This is invaluable for assigning carbon resonances. It would show clear cross-peaks between the isoxazole H4 and C4, the methylene protons and their carbon, and each aromatic proton with its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). princeton.edu This is arguably the most powerful 2D NMR technique for piecing together a molecule's carbon skeleton. Key expected correlations for this compound would include:

The methylene (-CH₂) protons showing correlations to the isoxazole C3 and C4 carbons.

The isoxazole H4 proton showing correlations to C3, C5, and the quaternary carbon of the phenyl ring attached to C5.

The aromatic protons showing correlations to neighboring carbons within the phenyl ring and to the isoxazole C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. science.gov NOESY is used to determine the molecule's preferred conformation. For instance, a NOESY spectrum could show a correlation between the isoxazole H4 proton and the ortho-protons of the 4-bromophenyl ring, providing information about the rotational angle between the phenyl and isoxazole rings.

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a sample. By integrating the signals of the analyte against a certified internal standard with a known concentration, the absolute quantity of the target molecule can be determined. Furthermore, in situ NMR monitoring can be employed to track the progress of the synthesis reaction in real-time. organic-chemistry.org This allows for the precise determination of reaction kinetics and the identification of intermediates, helping to optimize reaction conditions for yield and purity. organic-chemistry.org

Vibrational Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands corresponding to specific functional groups. For the regioisomeric compound (3-(4-Bromophenyl)-isoxazol-5-yl) methanol (B129727), characteristic peaks have been reported, which are expected to be very similar for the target compound. researchgate.net

Table 2: Expected Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 | O–H stretching | Hydroxyl (-OH) |

| ~ 1610 | C=N stretching | Isoxazole Ring |

| ~ 1590, 1480 | C=C stretching | Aromatic Ring |

| ~ 1420 | N-O stretching | Isoxazole Ring |

| ~ 1070 | C-O stretching | Alcohol |

| ~ 1010 | C-Br stretching | Bromophenyl |

| ~ 830 | C-H out-of-plane bend | 1,4-disubstituted aromatic |

Data adapted from analogous compounds. researchgate.netrjpbcs.com

The broad absorption around 3300 cm⁻¹ is a definitive indicator of the hydroxyl group. researchgate.net The various peaks in the 1400-1610 cm⁻¹ region are characteristic of the isoxazole and phenyl ring systems, while the strong band near 830 cm⁻¹ is typical for a 1,4-disubstituted (para) aromatic ring. rjpbcs.com

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals but weak IR absorptions.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching vibrations of the aromatic ring and the C=N bond of the isoxazole ring. Conversely, the polar O-H and C-O stretching vibrations of the alcohol group would be expected to be weak in the Raman spectrum but strong in the IR spectrum. This complementary information provides a more complete vibrational profile of the molecule.

Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and structural features of a compound. For this compound, both high-resolution mass spectrometry and tandem mass spectrometry would be employed for a thorough analysis.

High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass, which can confirm its elemental composition. The molecular formula of this compound is C₁₀H₈BrNO₂. The presence of bromine is a key isotopic signature, as it naturally occurs as a mixture of two isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), which results in a characteristic M and M+2 pattern in the mass spectrum, with the two peaks having nearly equal intensity.

HRMS would measure the mass of the protonated molecule, [M+H]⁺. The exact mass is calculated using the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, and ⁷⁹Br). This calculated value is then compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence.

| Molecular Formula | Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |

|---|---|---|---|

| C₁₀H₈BrNO₂ | [M+H]⁺ | 253.9811 | 255.9790 |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, providing evidence for the compound's specific structure. While specific experimental data is unavailable, a plausible fragmentation pathway for this compound can be proposed based on its chemical structure.

The fragmentation would likely begin with the loss of small, stable molecules from the parent ion. Key expected fragmentation steps include:

Loss of the hydroxymethyl group (-CH₂OH): This would result in a significant fragment corresponding to the 5-(4-bromophenyl)isoxazole (B1271882) cation.

Cleavage of the isoxazole ring: The isoxazole ring can undergo characteristic cleavage, often initiated by the breaking of the weak N-O bond, leading to various smaller charged fragments.

Loss of bromine: Fragmentation could also involve the loss of the bromine atom, which would be observed as a loss of 79 or 81 mass units.

Formation of the bromophenyl cation: A prominent peak corresponding to the C₆H₄Br⁺ fragment is highly probable.

Analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the connectivity of the bromophenyl group, the isoxazole ring, and the methanol substituent.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a published crystal structure for this compound was not found, this section describes the information that such an analysis would yield.

An X-ray diffraction study would provide precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be determined. Key structural questions that would be answered include:

Planarity of the Ring Systems: The analysis would confirm the expected planarity of both the phenyl and isoxazole rings.

Relative Orientation of the Rings: It would reveal the torsion angle between the planes of the phenyl ring and the isoxazole ring, indicating the degree of twist between these two structural components.

Conformation of the Methanol Group: The orientation of the hydroxymethyl (-CH₂OH) group relative to the isoxazole ring would be established.

The crystal structure reveals how individual molecules pack together to form the crystal lattice. This packing is governed by non-covalent intermolecular forces. For this compound, the following interactions would be anticipated:

Hydrogen Bonding: The hydroxyl (-OH) group of the methanol moiety is a strong hydrogen bond donor and can also act as an acceptor. This would likely lead to the formation of hydrogen-bonding networks, connecting molecules into chains, sheets, or more complex three-dimensional arrays.

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on adjacent molecules.

π-π Stacking: The aromatic phenyl and isoxazole rings could engage in π-π stacking interactions, further stabilizing the crystal packing.

Analysis of these interactions provides crucial insight into the solid-state properties of the material.

Other Spectroscopic Techniques

Other spectroscopic methods can provide information on the electronic properties of the molecule.

UV-Vis Absorption Spectroscopy: The presence of conjugated aromatic systems (the bromophenyl group and the isoxazole ring) suggests that this compound will absorb light in the ultraviolet-visible region. The spectrum would be expected to show characteristic absorption bands corresponding to π → π* electronic transitions within these chromophores. The exact position (λmax) and intensity of these absorptions would depend on the extent of conjugation between the two rings and the solvent used for the measurement.

Fluorescence Spectroscopy: While many aromatic heterocyclic compounds exhibit fluorescence, it is not a universal property. If this compound is fluorescent, an emission spectrum would be observed at a longer wavelength than its absorption maximum (Stokes shift). The presence of the heavy bromine atom can sometimes quench fluorescence through intersystem crossing, but this would require experimental verification. The fluorescence properties, if present, could be sensitive to the molecule's environment, such as solvent polarity.

Theoretical and Computational Chemistry Studies of 5 4 Bromophenyl Isoxazol 3 Yl Methanol

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometry, stability, and reactivity of (5-(4-Bromophenyl)isoxazol-3-yl)methanol at the atomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be used to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This calculation minimizes the total energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for all subsequent computational analyses.

Table 1: Predicted Ground State Geometrical Parameters for a Representative Isoxazole (B147169) Derivative (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=N | ~1.30 Å |

| N-O | ~1.41 Å | |

| C-O (ring) | ~1.35 Å | |

| C-C (ring) | ~1.42 Å | |

| C-Br | ~1.90 Å | |

| Bond Angle | C-N-O | ~109° |

| N-O-C | ~111° | |

| O-C-C | ~107° | |

| Dihedral Angle | Phenyl-Isoxazole | ~20-30° |

Note: This table is illustrative and shows typical values for isoxazole derivatives. Specific values for this compound would require dedicated DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring, while the LUMO would likely be distributed over the isoxazole ring. The energy gap would provide insights into its electronic transitions and potential for participation in chemical reactions. DFT calculations are commonly used to determine these orbital energies and distributions. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for a Representative Isoxazole Derivative (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is illustrative. The actual values for this compound would be determined through specific computational analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack).

For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the methanol (B129727) group, making them potential sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating a site for nucleophilic interaction.

Conformational Analysis and Energy Landscapes

The presence of the rotatable bond between the isoxazole ring and the methanol group, as well as the bond connecting the phenyl ring to the isoxazole ring, allows for different spatial arrangements or conformations of this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

A potential energy surface (PES) scan would be performed by systematically rotating the dihedral angles of these key bonds and calculating the energy at each step. This would reveal the low-energy conformers (local minima) and the transition states (saddle points) connecting them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules, such as biological receptors.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry, the chemical shifts can be predicted with reasonable accuracy. nih.gov These predictions are invaluable for assigning experimental spectra and confirming the structure of newly synthesized compounds.

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in the interpretation of infrared (IR) and Raman spectra. The computed frequencies correspond to the different vibrational modes of the molecule (stretching, bending, etc.). While there is often a systematic overestimation of frequencies, scaling factors can be applied to improve the agreement with experimental data. researchgate.net

Table 3: Predicted Vibrational Frequencies for a Representative Isoxazole Derivative (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (methanol) | ~3400 |

| C-H stretch (aromatic) | ~3100 |

| C=N stretch (isoxazole) | ~1600 |

| C-O stretch (methanol) | ~1050 |

| C-Br stretch | ~650 |

Note: This table is illustrative and presents expected frequency ranges. Precise values require specific calculations.

Reaction Mechanism Elucidation via Computational Approaches

Computational methods are instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway, including reactants, transition states, intermediates, and products. For the synthesis of this compound, which often involves a 1,3-dipolar cycloaddition reaction, computational studies can provide detailed insights.

By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. Transition state theory can be used to calculate reaction rates. For instance, the regioselectivity of the cycloaddition reaction to form the 3,5-disubstituted isoxazole can be explained by analyzing the energies of the possible transition states. researchgate.net

Transition State Characterization for Key Transformations (e.g., Cross-Coupling, Oxidation)

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For this compound, key transformations of interest include palladium-catalyzed cross-coupling reactions at the bromophenyl moiety and the oxidation of the primary alcohol.

As of the current literature, specific computational studies detailing the transition state geometries and energies for cross-coupling or oxidation reactions of this compound are not extensively reported. However, the methodologies for such characterizations are well-established. Density Functional Theory (DFT) is a primary tool for locating and characterizing transition states. For a Suzuki-Miyaura cross-coupling reaction, theoretical studies on similar aryl bromide substrates involve calculating the transition states for the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.netmdpi.com These calculations would typically be performed using a functional such as B3LYP with an appropriate basis set. researchgate.net

A hypothetical transition state analysis for a Suzuki-Miyaura coupling of this compound would involve modeling the interaction of the molecule with a palladium catalyst, the boronic acid derivative, and a base. The resulting data would provide the activation energies for each step, identifying the rate-determining step of the reaction.

Similarly, for the oxidation of the methanol group to an aldehyde or carboxylic acid, transition state calculations would elucidate the mechanism with different oxidizing agents. For instance, the mechanism of oxidation catalyzed by transition metals could be explored, identifying the key intermediates and transition structures. up.pt

Table 1: Hypothetical Parameters for Transition State Analysis of a Suzuki-Miyaura Coupling Reaction

| Parameter | Description | Computational Method |

|---|---|---|

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | DFT (e.g., B3LYP/6-31G(d)) |

| Transition State Geometry | The specific arrangement of atoms at the highest point of the reaction energy profile. | DFT Optimization |

Reaction Pathway Mapping and Energetics

Mapping the reaction pathway involves connecting the reactants, intermediates, transition states, and products on a potential energy surface. This provides a comprehensive energetic profile of the reaction, indicating its thermodynamic and kinetic feasibility.

While a detailed reaction pathway map for the synthesis or transformation of this compound is not specifically available in the literature, the synthesis of isoxazoles via 1,3-dipolar cycloaddition of nitrile oxides has been a subject of computational investigation. researchgate.netmdpi.com The synthesis of this compound likely proceeds through the cycloaddition of a nitrile oxide generated from 4-bromobenzaldehyde (B125591) oxime with propargyl alcohol. biolmolchem.com

A computational study of this pathway would involve calculating the energies of the reactants, the nitrile oxide intermediate, the transition state for the cycloaddition, and the final isoxazole product. The regioselectivity of the cycloaddition, leading to the 3,5-disubstituted isoxazole, can also be explained by analyzing the energies of the frontier molecular orbitals (HOMO and LUMO) of the nitrile oxide and the alkyne. nih.gov

Table 2: Illustrative Energetic Data for a Hypothesized Reaction Pathway

| Species | Relative Energy (kcal/mol) | Method |

|---|---|---|

| Reactants | 0 | DFT |

| Nitrile Oxide Intermediate | +ΔE₁ | DFT |

| Cycloaddition Transition State | +ΔE₂ | DFT |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational dynamics, solvent effects, and intermolecular interactions.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by the surrounding solvent. While specific MD simulations for this compound are not widely published, computational studies on closely related isoxazole derivatives have been conducted. For instance, the solvation of halogen-substituted isoxazol-5-yl methanol compounds has been investigated using the Polarizable Continuum Model (PCM).

One such study on (3-(4-Bromophenyl)isoxazol-5-yl)methanol, a positional isomer, provides valuable insights into the solvent effects. The study calculated various thermodynamic properties in different solvents, revealing how the molecule interacts with its environment. The electrostatic interactions and the induced dipole moment of the molecule were found to vary with the dielectric constant of the solvent. This suggests that the polarity of the solvent can influence the electronic distribution and, consequently, the reactivity of the molecule.

Table 3: Calculated Solvation Properties of a (Bromophenyl)isoxazolyl Methanol Derivative in Various Solvents

| Solvent | Dielectric Constant | Electrostatic Interaction (kcal/mol) | Induced Dipole Moment (Debye) |

|---|---|---|---|

| Water | 78.39 | -8.5 | 5.2 |

| Methanol | 32.63 | -8.1 | 5.0 |

| Ethanol | 24.55 | -7.9 | 4.9 |

| Acetone | 20.70 | -7.8 | 4.8 |

| Dichloromethane | 8.93 | -7.1 | 4.5 |

| Tetrahydrofuran (B95107) | 7.58 | -6.9 | 4.4 |

| Chloroform | 4.81 | -6.1 | 4.1 |

| Benzene | 2.28 | -4.4 | 3.5 |

| Carbon Tetrachloride | 2.24 | -4.3 | 3.5 |

Data adapted from analogous studies on a positional isomer and are illustrative of the expected trends.

Intermolecular Interactions and Self-Assembly (if applicable for materials)

The potential for this compound to be used in materials science applications would depend on its ability to form ordered structures through self-assembly. This process is governed by non-covalent intermolecular interactions. While specific molecular dynamics simulations on the self-assembly of this compound are not available, the key interactions can be inferred from its structure.

The primary alcohol group is capable of forming strong hydrogen bonds, which are highly directional and can lead to the formation of chains or more complex networks. The aromatic rings (bromophenyl and isoxazole) can engage in π-π stacking interactions. Furthermore, the bromine atom can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. nih.gov

Molecular dynamics simulations would be an ideal tool to explore the interplay of these interactions and predict whether self-assembly into ordered structures is favorable in different environments. Such simulations could reveal the preferred packing arrangements and the dynamics of the assembly process. Studies on other bromophenyl compounds have shown that interactions involving the aromatic cores are often the main supramolecular motif in both solution and the crystalline state. mdpi.com

Table 4: Potential Intermolecular Interactions in this compound

| Interaction Type | Participating Groups | Relative Strength |

|---|---|---|

| Hydrogen Bonding | -CH₂OH --- O/N of another molecule | Strong |

| π-π Stacking | Phenyl-Phenyl, Phenyl-Isoxazole | Moderate |

| Halogen Bonding | C-Br --- O/N | Weak to Moderate |

Advanced Applications and Utilization of 5 4 Bromophenyl Isoxazol 3 Yl Methanol As a Synthetic Building Block

Role in Complex Organic Synthesis

The structural features of (5-(4-Bromophenyl)isoxazol-3-yl)methanol make it an ideal starting point for constructing intricate molecular frameworks. The presence of distinct reactive sites—the hydroxyl group and the carbon-bromine bond—allows for sequential and controlled functionalization, enabling the synthesis of highly substituted and complex target molecules.

Precursor for the Construction of Polyfunctional Molecules

This compound serves as a strategic precursor for molecules bearing multiple functional groups. The hydroxyl (-CH₂OH) and bromo (-Br) groups can be selectively transformed into a variety of other functionalities.

The hydroxyl group can be:

Oxidized to form an aldehyde or a carboxylic acid, which can then participate in reactions like Wittig olefination, reductive amination, or amide bond formation.

Esterified or etherified to introduce a wide range of substituents. researchgate.net

Converted to a leaving group (e.g., tosylate) to allow for nucleophilic substitution reactions.

The bromophenyl group is a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, alkyl, or vinyl groups, significantly increasing molecular complexity.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functionality |

| Hydroxymethyl | Oxidation | PCC, DMP, MnO₂ | Aldehyde (-CHO) |

| Hydroxymethyl | Oxidation | Jones reagent, KMnO₄ | Carboxylic acid (-COOH) |

| Hydroxymethyl | Esterification | Acyl chloride, Acid anhydride | Ester (-COOR) |

| Bromophenyl | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl system |

| Bromophenyl | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Arylalkyne |

| Bromophenyl | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Arylamine |

Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. nih.gov The rigid isoxazole (B147169) core of this compound makes it an excellent scaffold for DOS. cam.ac.uknih.gov